2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid
Description
2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid is a fluorinated acetic acid derivative featuring a 2,5-dimethoxyphenyl group and a trifluoroethoxy moiety. This compound combines electron-donating methoxy groups with electron-withdrawing trifluoroethoxy substituents, creating unique electronic and steric properties.
Properties
Molecular Formula |
C12H13F3O5 |
|---|---|
Molecular Weight |
294.22 g/mol |
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C12H13F3O5/c1-18-7-3-4-9(19-2)8(5-7)11(12(13,14)15)20-6-10(16)17/h3-5,11H,6H2,1-2H3,(H,16,17) |
InChI Key |
ZJJUAORDAGUXNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene. This intermediate is then reacted with a cyanation reagent to produce 2-(2,5-dimethoxyphenyl)acetonitrile. Finally, hydrolysis of the acetonitrile yields 2-(2,5-dimethoxyphenyl)acetic acid .
Chemical Reactions Analysis
2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where electrophilic substitution is common. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical tool.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs based on substituents, molecular properties, and applications:
Key Observations:
- Electron-Withdrawing Effects: The trifluoroethoxy group in the target compound enhances acidity compared to non-fluorinated analogs (e.g., 2,5-dimethoxy derivatives). This is critical for improving membrane permeability in drug candidates .
- Pharmaceutical Relevance : Compounds with trifluoroethoxy or trifluoromethyl groups (e.g., CAS 1190198-33-4) are often intermediates in anti-inflammatory or antiviral drugs, suggesting similar pathways for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
